molecular formula C15H20N4O5S B2916115 N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide CAS No. 921185-89-9

N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide

Cat. No.: B2916115
CAS No.: 921185-89-9
M. Wt: 368.41
InChI Key: PSSTUNJKRJPEFE-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a complex organic compound featuring an imidazole ring, a morpholine sulfonamide group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and furan derivatives. The imidazole ring can be synthesized through the reaction of 1,2-diamines with aldehydes or ketones, while the furan ring can be constructed via cyclization reactions of appropriate precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole and furan groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, this compound may have therapeutic potential. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, while the morpholine sulfonamide group may enhance its binding affinity and specificity. The exact pathways and targets would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl) methanesulfonamide: Similar structure but lacks the furan carboxamide group.

  • N-(3-(1H-imidazol-1-yl)propyl) acetamide: Similar imidazole and propyl groups but different functional group at the end.

Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide is unique due to its combination of imidazole, morpholine sulfonamide, and furan carboxamide groups, which provide it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5S/c20-15(17-4-1-6-18-7-5-16-12-18)13-2-3-14(24-13)25(21,22)19-8-10-23-11-9-19/h2-3,5,7,12H,1,4,6,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSTUNJKRJPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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